molecular formula C28H30N2O2S B12375113 Rhodamine B thiolactone

Rhodamine B thiolactone

Cat. No.: B12375113
M. Wt: 458.6 g/mol
InChI Key: AAQKETQXOGXQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodamine B thiolactone is a derivative of Rhodamine B, a well-known fluorescent dye. This compound is particularly notable for its application as a chemosensor, especially for detecting mercury ions (Hg²⁺) in aqueous solutions. Its high selectivity and sensitivity make it a valuable tool in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodamine B thiolactone can be synthesized through a two-step process involving Rhodamine B and thiourea. The first step involves the conversion of Rhodamine B to its acid chloride using phosphorus oxychloride in 1,2-dichloroethane. The second step involves the reaction of the acid chloride with thiourea in a tetrahydrofuran (THF) and water mixture, facilitated by triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The key is to maintain the reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Rhodamine B thiolactone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rhodamine B thiolactone involves the selective binding to mercury ions. The presence of Hg²⁺ induces the opening of the thiolactone ring, leading to a significant increase in fluorescence. This fluorescence change is used to detect and quantify mercury ions in various samples .

Comparison with Similar Compounds

    Rhodamine B: The parent compound, widely used as a fluorescent dye.

    Rhodamine 6G: Another derivative with similar fluorescent properties but different applications.

    Rhodamine 123: Used primarily in mitochondrial staining in biological research.

Uniqueness: Rhodamine B thiolactone is unique due to its high selectivity and sensitivity towards mercury ions. Unlike other Rhodamine derivatives, it specifically reacts with Hg²⁺, making it an excellent chemosensor for environmental and biological applications .

Properties

Molecular Formula

C28H30N2O2S

Molecular Weight

458.6 g/mol

IUPAC Name

3',6'-bis(diethylamino)spiro[2-benzothiophene-3,9'-xanthene]-1-one

InChI

InChI=1S/C28H30N2O2S/c1-5-29(6-2)19-13-15-23-25(17-19)32-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(31)33-28/h9-18H,5-8H2,1-4H3

InChI Key

AAQKETQXOGXQRO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)S3

Origin of Product

United States

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